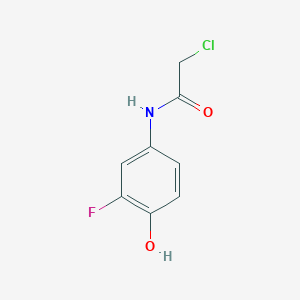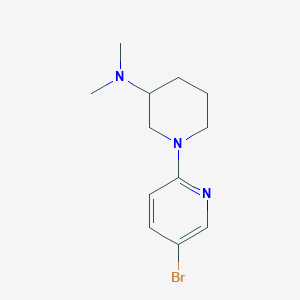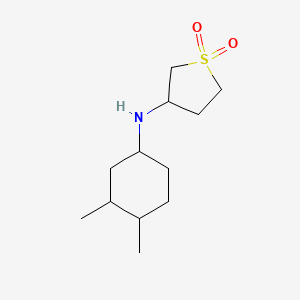
2-chloro-N-(3-fluoro-4-hydroxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-fluoro-4-hydroxyphenyl)acetamide, also known as CFHA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This molecule is a derivative of acetanilide, which is a widely used compound in the synthesis of pharmaceutical drugs. CFHA has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers in the fields of medicine, biochemistry, and pharmacology.
作用機序
The exact mechanism of action of 2-chloro-N-(3-fluoro-4-hydroxyphenyl)acetamide is not fully understood. However, it is believed that 2-chloro-N-(3-fluoro-4-hydroxyphenyl)acetamide exerts its pharmacological effects by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
2-chloro-N-(3-fluoro-4-hydroxyphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-chloro-N-(3-fluoro-4-hydroxyphenyl)acetamide inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of pain and inflammation-related disorders. 2-chloro-N-(3-fluoro-4-hydroxyphenyl)acetamide has also been found to inhibit the growth of cancer cells in vitro, indicating its potential use as an anticancer agent.
実験室実験の利点と制限
2-chloro-N-(3-fluoro-4-hydroxyphenyl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in research. 2-chloro-N-(3-fluoro-4-hydroxyphenyl)acetamide also exhibits a range of pharmacological properties, making it a versatile compound for use in various fields of research. However, one limitation of 2-chloro-N-(3-fluoro-4-hydroxyphenyl)acetamide is that its exact mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
将来の方向性
There are several future directions for research on 2-chloro-N-(3-fluoro-4-hydroxyphenyl)acetamide. One area of interest is the development of new drugs based on 2-chloro-N-(3-fluoro-4-hydroxyphenyl)acetamide for the treatment of pain and inflammation-related disorders. Another area of interest is the further investigation of 2-chloro-N-(3-fluoro-4-hydroxyphenyl)acetamide's potential as an anticancer agent, including in vivo studies to assess its efficacy and toxicity. Additionally, the elucidation of 2-chloro-N-(3-fluoro-4-hydroxyphenyl)acetamide's mechanism of action may lead to the development of new drugs that target the same pathways.
合成法
The synthesis of 2-chloro-N-(3-fluoro-4-hydroxyphenyl)acetamide involves the reaction between 3-fluoro-4-hydroxyaniline and 2-chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via an acylation mechanism, resulting in the formation of 2-chloro-N-(3-fluoro-4-hydroxyphenyl)acetamide as a white crystalline solid. The purity of the compound can be improved through recrystallization and purification techniques.
科学的研究の応用
2-chloro-N-(3-fluoro-4-hydroxyphenyl)acetamide has been studied for its potential applications in various fields of research. In the field of medicine, 2-chloro-N-(3-fluoro-4-hydroxyphenyl)acetamide has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. 2-chloro-N-(3-fluoro-4-hydroxyphenyl)acetamide has also been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
2-chloro-N-(3-fluoro-4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c9-4-8(13)11-5-1-2-7(12)6(10)3-5/h1-3,12H,4H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOIUXPIKOURHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-fluoro-4-hydroxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide](/img/structure/B7595301.png)
![(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7595311.png)

![2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid](/img/structure/B7595323.png)
![2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7595332.png)

![2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595359.png)
![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)
![1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B7595375.png)

![(2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7595392.png)